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Bis(selanylidene)hafnium

High‑pressure physics Electronic phase transitions TMD metallization

Hafnium diselenide (HfSe₂; CAS 12162-21-9) is a layered Group‑IVB transition metal dichalcogenide (TMD) that crystallizes in the 1T polytype, exhibits n‑type character, and possesses an indirect band gap of ~1.1 eV [REFS‑1]. Thin films can be grown by molecular beam epitaxy (MBE), while bulk single crystals are produced via chemical vapor transport (CVT) or halide‑free flux‑zone methods [REFS‑2].

Molecular Formula HfSe2
Molecular Weight 336.4 g/mol
CAS No. 12162-21-9
Cat. No. B081428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(selanylidene)hafnium
CAS12162-21-9
Molecular FormulaHfSe2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILES[Se]=[Hf]=[Se]
InChIInChI=1S/Hf.2Se
InChIKeyLNMGXZOOXVAITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Diselenide (HfSe₂) CAS 12162-21-9 – Layered 1T-TMD with Native High‑κ Oxide and Ultra‑Low Thermal Conductivity


Hafnium diselenide (HfSe₂; CAS 12162-21-9) is a layered Group‑IVB transition metal dichalcogenide (TMD) that crystallizes in the 1T polytype, exhibits n‑type character, and possesses an indirect band gap of ~1.1 eV [REFS‑1]. Thin films can be grown by molecular beam epitaxy (MBE), while bulk single crystals are produced via chemical vapor transport (CVT) or halide‑free flux‑zone methods [REFS‑2]. Unlike the widely studied Group‑VIB TMDs (e.g., MoS₂, WS₂), HfSe₂ forms a natively compatible high‑κ dielectric (HfO₂) upon oxidation—a feature that directly dictates its integration potential in electronic devices.

Why HfSe₂ Cannot Be Replaced by Generic TMD Analogs – Quantitative Property Gaps That Prevent Substitution


HfSe₂ belongs to the TMD family but its electronic, thermal, and vibrational characteristics deviate decisively from those of common analogs such as MoS₂, WS₂, and ZrSe₂. Under hydrostatic pressure, HfSe₂ reaches a metallic state at ~10 GPa—the lowest onset recorded for any TMD [REFS‑1]—while its monolayer exhibits an ultra‑low lattice thermal conductivity of 1.23 W·m⁻¹·K⁻¹, comparable to the benchmark thermoelectric Bi₂Te₃ [REFS‑2]. Furthermore, HfSe₂ shows a giant LO‑TO phonon splitting (~148 cm⁻¹), which is >70 × larger than that of MoS₂ and enables extreme THz light confinement [REFS‑3]. None of these quantifiable property combinations is simultaneously offered by MoS₂, WS₂, MoSe₂, or ZrSe₂; therefore, substituting HfSe₂ with a generic in‑class compound without these specific metrics will irreversibly compromise device performance in pressure‑tunable electronics, thermoelectric energy harvesting, logic FETs with native high‑κ integration, or THz nanophotonics.

Quantitative Differentiation of HfSe₂ Against Its Closest Analogs – Peer‑Reviewed Comparative Data


Pressure‑Induced Band Gap Closure of –0.1 eV/GPa and Metallization at ~10 GPa – Fastest Among Common TMDs

Under hydrostatic pressure, bulk 1T‑HfSe₂ exhibits an indirect band gap closure rate of –0.1 eV/GPa, which is notably faster than the rates observed for MoS₂ and WS₂. The material reaches a metallic state at a pressure of approximately 10 GPa, the lowest metallization onset reported to date for any common TMD [REFS‑1].

High‑pressure physics Electronic phase transitions TMD metallization

Monolayer Lattice Thermal Conductivity of 1.23 W·m⁻¹·K⁻¹ – Competitive with Benchmark Bulk Thermoelectric Bi₂Te₃

First‑principles calculations yield a room‑temperature lattice thermal conductivity (κL) of 1.23 W·m⁻¹·K⁻¹ for monolayer HfSe₂. This value is not only dramatically lower than typical monolayer MoS₂ values (literature range 23–131 W·m⁻¹·K⁻¹) but also on par with benchmark bulk thermoelectrics such as Bi₂Te₃ (1.6 W·m⁻¹·K⁻¹), PbTe (2.2 W·m⁻¹·K⁻¹), and SnSe (2.6 W·m⁻¹·K⁻¹) [REFS‑1].

Thermoelectrics Lattice thermal conductivity Energy harvesting

Native High‑κ HfO₂ Compatibility Yields FETs with >1 mA/μm ON‑Current and <70 mV/dec Subthreshold Swing

Monolayer HfSe₂ field‑effect transistors (FETs) simulated with a native HfO₂ gate dielectric achieve ON‑currents exceeding 1 mA/μm, subthreshold swings below 70 mV/dec, and ON/OFF current ratios above 10⁷ at a channel length of 15 nm [REFS‑1]. Experimentally, multilayer HfSe₂ FETs on SiO₂ show ON/OFF ratios >7.5 × 10⁶ [REFS‑2]. In contrast, MoS₂ FETs lack a natively compatible high‑κ oxide and typically exhibit higher subthreshold swings (>80 mV/dec) and lower drive currents when integrated with external dielectrics.

Field‑effect transistors High‑κ dielectric 2D nanoelectronics

Giant LO‑TO Phonon Splitting of ~148 cm⁻¹ – Over 70× Larger than MoS₂ for THz Polaritonics

Monolayer HfSe₂ exhibits a longitudinal‑transverse optical (LO‑TO) phonon splitting of up to 147.7 cm⁻¹ at the Γ‑point, compared to a mere ~2 cm⁻¹ for monolayer MoS₂ [REFS‑1]. This colossal splitting underpins an exceptionally broad Reststrahlen band exceeding 100 cm⁻¹, enabling hyperbolic phonon polaritons with extreme subwavelength confinement of THz radiation—measured confinement factors >100 [REFS‑2].

Phonon polaritonics Terahertz nanophotonics Reststrahlen band

Rapid Air‑Induced Surface Degradation – 60 nm Protrusions in 24 h vs. Stable MoS₂ and HfS₂

Atomic force microscopy of mechanically exfoliated HfSe₂ flakes reveals surface protrusions approximately 60 nm in height and width after a single day of ambient air exposure. MoS₂, MoSe₂, and HfS₂ flakes remain virtually unchanged under identical conditions [REFS‑1]. After 5 months, HfSe₂ develops amorphous Se‑rich blisters 180–240 nm tall and 420–540 nm wide, driven by preferential oxidation of Hf to HfO₂ [REFS‑1].

Environmental stability Surface oxidation 2D material reliability

Curated Application Scenarios for HfSe₂ – Derived from the Quantitative Evidence Above


Pressure‑Actuated Electronic Switches and Sensors Exploiting the 10 GPa Metallization Threshold

Leveraging the uniquely low metallization pressure of ~10 GPa and the rapid band gap closure rate of –0.1 eV/GPa [REFS‑1], HfSe₂ can be integrated into diamond anvil cell‑compatible sensors or MEMS‑based pressure switches that trigger a semiconductor‑to‑metal transition at pressures inaccessible to MoS₂ or WS₂ devices. This enables a new class of low‑pressure, high‑sensitivity electronic actuators.

High‑Efficiency On‑Chip Thermoelectric Generators Using Ultra‑Low‑κL Monolayer HfSe₂

With a lattice thermal conductivity of only 1.23 W·m⁻¹·K⁻¹ and a predicted thermoelectric figure of merit (ZT) near unity [REFS‑1], monolayer HfSe₂ is a compelling channel material for on‑chip thermoelectric energy harvesting. It substantially outperforms MoS₂‑based generators in low‑grade waste heat conversion, making it suitable for self‑powered IoT sensors and wearable energy harvesters.

Ultra‑Scaled Logic FETs with Native High‑κ Gate Dielectric Stack

The natural oxidation of HfSe₂ to high‑κ HfO₂ [REFS‑1] eliminates the need for external gate dielectric deposition, enabling sub‑15 nm FETs with >1 mA/μm drive current and sub‑70 mV/dec switching [REFS‑2]. This combination reduces process complexity and improves interface quality compared to MoS₂ or WS₂ transistors, offering a simplified path to high‑performance, low‑power logic devices.

THz Hyperbolic Phonon Polariton Devices for Sub‑Diffraction Imaging and Waveguiding

The giant LO‑TO splitting of ~148 cm⁻¹ and the >100 cm⁻¹ Reststrahlen band [REFS‑1] allow HfSe₂ to support deeply subwavelength THz polaritons with confinement factors exceeding 100 [REFS‑2]. This makes HfSe₂ an ideal platform for on‑chip THz waveguides, hyperlenses, and enhanced molecular sensing—applications where conventional TMDs (MoS₂, WS₂) are fundamentally limited by their weak phonon resonances.

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